3,5-Dichloro-4-(methylamino)benzaldehyde
Description
3,5-Dichloro-4-(methylamino)benzaldehyde is a halogenated aromatic aldehyde characterized by chlorine atoms at the 3- and 5-positions and a methylamino group (-NHCH₃) at the 4-position of the benzene ring. This compound serves as a key intermediate in synthesizing heterocyclic compounds, such as benzothiazoles, through microwave-assisted reactions . Its electronic structure, influenced by electron-withdrawing chlorine substituents and the electron-donating methylamino group, confers unique reactivity in organic transformations.
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 |
IUPAC Name |
3,5-dichloro-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H7Cl2NO/c1-11-8-6(9)2-5(4-12)3-7(8)10/h2-4,11H,1H3 |
InChI Key |
BLPKMVVXZZBBAP-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1Cl)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
Physical Properties
- 3,5-Dichloro-4-(4-methoxyphenoxy)benzaldehyde: Higher molecular weight (297.13 g/mol) suggests elevated melting point compared to non-bulky derivatives .
- Solubility: The methylamino group enhances solubility in polar aprotic solvents (e.g., DMF) compared to alkoxy or fluoroalkoxy analogs . Bulky substituents (e.g., -O(C₆H₄-4-OCH₃)) reduce solubility in ethanol and water .
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